Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH

Solid-Phase Peptide Synthesis Pseudoproline Coupling Efficiency

Standard Fmoc SPPS at Ala-Thr motifs frequently fails due to on-resin β-sheet aggregation, yielding poor crude purity or complete synthetic failure. Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide that bypasses this bottleneck by introducing a structure-disrupting 2,2-dimethyloxazolidine, delivering two residues in a single coupling while avoiding acylation of the hindered oxazolidine nitrogen. • Enables high-yield synthesis of difficult peptides (e.g., human IAPP, cagrilintide) otherwise inaccessible by standard SPPS. • Achieves final HPLC purity ≥99% with individual impurities <0.1% in cGMP manufacturing. • Supplied ≥98% purity; shipped ambient globally.

Molecular Formula C25H28N2O6
Molecular Weight 452.5 g/mol
Cat. No. B613595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ala-Thr(Psi(Me,Me)pro)-OH
Synonyms252554-79-3; Fmoc-Ala-Thr{psi(Me,Me)pro}-OH; Fmoc-Ala-Thr[Psi(Me,Me)Pro]-OH; (4S,5R)-3-(Fmoc-Ala)-2,2,5-Trimethyl-oxazolidine-4-carboxylicacid; AmbotzFAA5002; Fmoc-Ala-Thr(y(Me,Me))-OH; Fmoc-Ala-Thr(psi(Me,Me))-OH; MolPort-008-267-757; 4309AH; ZINC15722360; AKOS025289470; CF-1352; AK170228; KB-276141; FT-0698102; A-8231; (4s,5r)-3-(fmoc-ala)-2,2,5-trimethyloxazolidine-4-carboxylicacid; 4-Oxazolidinecarboxylicacid,3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-oxopropyl]-2,2,5-trimethyl-,(4S,5R)-
Molecular FormulaC25H28N2O6
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC1C(N(C(O1)(C)C)C(=O)C(C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C25H28N2O6/c1-14(22(28)27-21(23(29)30)15(2)33-25(27,3)4)26-24(31)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,14-15,20-21H,13H2,1-4H3,(H,26,31)(H,29,30)/t14-,15+,21-/m0/s1
InChIKeyGBTYMCWKCJUKDT-ZSDSOXJFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH SPPS Guide


Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH (CAS 252554-79-3) is a pseudoproline dipeptide building block employed in Fmoc/tBu solid-phase peptide synthesis (SPPS). It consists of an Fmoc-protected alanine coupled to a threonine residue that is reversibly masked as a 2,2-dimethyloxazolidine (ΨMe,Mepro) . This structural motif confers a proline-like, structure-disrupting conformation that prevents interchain hydrogen bonding and β-sheet formation, thereby suppressing on-resin peptide aggregation and improving synthetic outcomes for difficult sequences .

Why Standard Coupling Fails for Ala-Thr


Standard stepwise coupling of Fmoc-Ala-OH followed by Fmoc-Thr(tBu)-OH at aggregation-prone Ala-Thr motifs frequently results in poor crude peptide purity or complete synthetic failure due to on-resin β-sheet formation . Alternative pseudoproline monomer approaches (e.g., Fmoc-Thr[ΨMe,Mepro]-OH) require acylation of a sterically hindered oxazolidine nitrogen, which proceeds with low coupling efficiency—as low as 8% for Asp and 70–75% for most other amino acids under optimized flow conditions . The dipeptide format of Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH bypasses this problematic acylation step entirely, delivering two residues in a single coupling while maintaining high synthetic efficiency .

Procurement Evidence: Comparative Performance


Dipeptide vs. Monomer: Overcoming Acylation Bottleneck

The dipeptide format of Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH circumvents the need to acylate the hindered oxazolidine nitrogen of a pseudoproline monomer. Direct acylation of H-Thr(ΨPro)-resin in flow chemistry achieved only 75% efficiency for most Xaa residues and 70% for Met, while Asp acylation failed completely at 8% efficiency . In contrast, preformed Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH couples as a single building block without this steric impediment, delivering quantitative incorporation in standard SPPS cycles .

Solid-Phase Peptide Synthesis Pseudoproline Coupling Efficiency

Pseudoproline vs. Hmb: Superior Crude Purity

A comparative study between Hmb-protected amino acids and pseudoproline dipeptides for difficult peptide synthesis demonstrated that while both improved crude purity relative to unprotected synthesis, pseudoproline incorporation was superior to Hmb backbone protection. The inferior performance of Hmb was attributed to slow and incomplete coupling of the amino acid immediately following the Hmb residue .

Difficult Peptides Backbone Protection Aggregation Suppression

Industrial Validation: Cagrilintide API Purity

A 2024 patent for the synthesis of cagrilintide (a dual amylin/calcitonin receptor agonist) explicitly employs Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH at Ala7-Thr8 and/or Ala10-Thr11 positions. The method achieved final HPLC purity exceeding 99% with individual impurities below 0.1%, demonstrating industrial applicability for peptide API manufacturing .

Peptide API Cagrilintide Industrial SPPS

Enabling Inaccessible Sequences: hAmylin(8–37)

In the synthesis of the 37-residue human amylin (IAPP) and its amyloidogenic 8–37 fragment, standard Fmoc amino acid coupling produced only traces of the desired peptide. Incorporation of pseudoproline dipeptide derivatives, including the Ala-Thr pseudoproline motif, yielded the full-length product in high yield and with sufficient crude purity to permit direct on-resin disulfide formation by air oxidation .

Amylin IAPP Amyloidogenic Peptides

Purity Specification as Procurement Gate

Commercial specifications for Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH (Novabiochem grade) include assay ≥97% by TLC and ≥97.0% by HPLC (area%), with single impurities ≤1.00% . This purity threshold ensures that the dipeptide does not introduce significant byproducts or deletion sequences during SPPS, which is particularly critical for long or difficult sequences where cumulative impurities degrade final product quality.

Quality Control Peptide Synthesis Reagents Procurement Specification

Procurement Application Scenarios


Aggregation-Prone Amyloidogenic Peptides

For peptides such as human amylin (IAPP) where standard Fmoc SPPS yields only trace product, incorporating Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH at Ala-Thr motifs enables high-yield synthesis of the full-length sequence with crude purity sufficient for direct oxidative folding .

Industrial Peptide API Manufacturing (Cagrilintide)

In cGMP manufacturing of therapeutic peptides like cagrilintide, use of Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH at Ala-Thr positions contributes to achieving final HPLC purity ≥99% with individual impurities below 0.1%, meeting pharmaceutical quality requirements .

Difficult Sequences: Hmb Underperformance

When Hmb backbone protection strategies fail to deliver adequate crude purity because of slow/incomplete coupling of the subsequent amino acid, substitution with Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH provides superior synthetic outcomes without the post-Hmb coupling bottleneck .

Long Peptides & Small Proteins: Aggregation Disruption

For peptides exceeding 40 amino acids where on-resin aggregation limits chain elongation, the structure-disrupting pseudoproline dipeptide strategy—including Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH—ameliorates aggregation and enables stepwise assembly of sequences otherwise inaccessible by standard SPPS .

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